[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]{6-[(4-methylphenyl)sulfonyl]pyridin-3-yl}methanone
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Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE is a complex organic compound that features a combination of benzodioxole, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with disubstituted halomethanes to form 1,3-benzodioxole.
Formation of the Pyridine Intermediate: The pyridine moiety can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reactions: The benzodioxole and pyridine intermediates are then coupled with a piperazine derivative under specific conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent. It has shown activity against various cancer cell lines, including prostate and pancreatic cancers.
Biological Studies: Its interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in cancer cell proliferation . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound that shares the benzodioxole moiety.
Benzimidazole Derivatives: These compounds also feature a benzene ring fused with a heterocyclic system and have shown significant biological activity.
Indole Derivatives: Compounds with an indole nucleus that exhibit anticancer properties.
Uniqueness
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE is unique due to its combination of benzodioxole, piperazine, and pyridine moieties, which confer distinct chemical and biological properties. Its potential as an anticancer agent and its complex structure make it a valuable compound for further research.
Properties
Molecular Formula |
C25H25N3O5S |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[6-(4-methylphenyl)sulfonylpyridin-3-yl]methanone |
InChI |
InChI=1S/C25H25N3O5S/c1-18-2-6-21(7-3-18)34(30,31)24-9-5-20(15-26-24)25(29)28-12-10-27(11-13-28)16-19-4-8-22-23(14-19)33-17-32-22/h2-9,14-15H,10-13,16-17H2,1H3 |
InChI Key |
MNBDXEFXMBCJPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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